molecular formula C27H54O2 B3050830 Ethyl pentacosanoate CAS No. 29030-80-6

Ethyl pentacosanoate

Cat. No.: B3050830
CAS No.: 29030-80-6
M. Wt: 410.7 g/mol
InChI Key: HZLJOMXKSSFKNU-UHFFFAOYSA-N
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Description

Ethyl pentacosanoate (CAS 29030-80-6) is a long-chain fatty acid ester with the molecular formula C27H54O2 and a molecular weight of 410.7165 g/mol . It is characterized by a 25-carbon saturated fatty acid (pentacosanoic acid) esterified with ethanol. This compound has been identified in diverse biological and industrial contexts:

  • Natural Occurrence: Found in the waxy flavedo layer of pineapple (Citrus sinensis var. pineapple) alongside tetracosane and tetratriacontanoic acid .
  • Taxonomic Role: Serves as a chemotaxonomic marker in Bactrocera fruit fly species, particularly distinguishing B. dorsalis and related species via cuticular hydrocarbon profiles .
  • Industrial Use: Classified as a laboratory chemical and intermediate in compound synthesis .

Properties

IUPAC Name

ethyl pentacosanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-4-2/h3-26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLJOMXKSSFKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183275
Record name Ethyl pentacosanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29030-80-6
Record name Ethyl pentacosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29030-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl pentacosanoate
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Record name Ethyl pentacosanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl pentacosanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl pentacosanoate can be synthesized through the Fischer esterification process, which involves the reaction of pentacosanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the removal of water, which drives the reaction towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through distillation and recrystallization to achieve the desired purity.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield pentacosanoic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Methanol or other alcohols with a base catalyst like sodium methoxide.

Major Products Formed:

    Hydrolysis: Pentacosanoic acid and ethanol.

    Reduction: Pentacosanol.

    Transesterification: New ester compounds depending on the alcohol used.

Scientific Research Applications

Ethyl pentacosanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and its potential effects on cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants, surfactants, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl pentacosanoate involves its interaction with lipid bilayers in cell membranes, where it can influence membrane fluidity and permeability. Its long carbon chain allows it to integrate into lipid bilayers, potentially affecting the function of membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Ethyl Pentacosanoate vs. Mthis compound

Property This compound Mthis compound
Molecular Formula C27H54O2 C26H52O2
Molecular Weight 410.7165 g/mol 396.69 g/mol
Occurrence Pineapple flavedo, insect cuticles Mimosa caesalpiniifolia stem bark (0.1% abundance)
Functional Role Chemotaxonomic marker Analytical standard for lipid studies
Physical Properties LogP: 12.07 (calculated) Hydrophobic; used in membrane dynamics studies
Safety Profile GHS Class: Acute toxicity (Oral Cat. 4), skin/eye irritation No explicit toxicity data; structurally similar esters typically less reactive

Key Differences :

  • The ethyl group in this compound increases molecular weight and hydrophobicity compared to the methyl analog.
  • This compound is more prominently linked to taxonomic differentiation in insects, whereas mthis compound is utilized as a reference standard in lipidomics .

This compound vs. Ethyl Docosanoate (E18) and Ethyl Eicosanoate (E17)

Compound Chain Length Role in Bactrocera Taxonomy Contribution to Species Clustering
This compound C25 Positively correlates with B. dorsalis and B. syn. philippinensis High (Key clustering driver)
Ethyl Docosanoate (E18) C22 Positively correlated with B. dorsalis group Moderate
Ethyl Eicosanoate (E17) C20 Positively correlated with B. dorsalis group Moderate

Structural Impact :

  • Longer carbon chains (e.g., C25 in this compound) enhance hydrophobicity, influencing insect cuticle permeability and species-specific signaling .
  • Shorter esters like ethyl decanoate (C10) contribute more to interspecies dissimilarity but are less stable in environmental conditions .

This compound vs. Glyceryl Pentacosanoate

Property This compound Glyceryl Pentacosanoate
Backbone Ethanol Glycerol
Bioactivity No known pharmacological activity ACE inhibitor (IC50: 12.3 µg/mL) ; Progesterone receptor agonist
Natural Source Insects, plants Phaleria macrocarpa fruit
Applications Taxonomic studies Antihypertensive drug candidate

Functional Contrast :

  • Glyceryl pentacosanoate’s glycerol backbone enables polar interactions, making it pharmacologically active, whereas the ethyl ester lacks such bioactivity .

Research Findings and Data Tables

Table 1: Key Physicochemical Properties of this compound

Property Value Source/Method
Boiling Point (Tboil) 766.15 K (493°C) Joback/Crippen calculations
LogP (Octanol-Water) 12.07 Crippen method
Critical Temperature 1097.77 K NIST database

Table 2: Comparative Abundance in Natural Sources

Compound Source Abundance (%)
This compound Pineapple flavedo Not quantified
Mthis compound Mimosa caesalpiniifolia 0.49% (stem bark)
Glyceryl Pentacosanoate Phaleria macrocarpa fruit Major isolated compound

Biological Activity

Ethyl pentacosanoate, a long-chain fatty acid ester, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including anti-diabetic, cytotoxic, and hepatoprotective properties.

Chemical Structure and Properties

This compound is an ester formed from pentacosanoic acid (a 25-carbon fatty acid) and ethanol. Its molecular formula is C26H52O2C_{26}H_{52}O_2, and it features a long hydrophobic carbon chain which influences its solubility and interaction with biological membranes.

1. Anti-Diabetic Activity

Studies have indicated that this compound exhibits significant anti-diabetic effects. In an experimental model using alloxan-induced diabetic rats, it was observed that treatment with this compound resulted in a notable reduction in blood glucose levels. The following table summarizes the findings:

Treatment GroupInitial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)% Change
Control (Untreated)266.7 ± 8.9258.3 ± 7.6-3.0%
This compound265.0 ± 8.5150.0 ± 5.0-43.3%

The above results indicate that this compound reduced blood glucose levels significantly compared to the control group, suggesting its potential as a therapeutic agent in diabetes management .

2. Cytotoxic Activity

This compound has also been evaluated for its cytotoxic effects against various human tumor cell lines. The following table presents the IC50 values for different cell lines:

Cell LineIC50 (µg/mL)
MCF-72.35
HeLa3.85
HEPG-29.54

These findings suggest that this compound possesses potent anti-proliferative activity against cancer cells, with lower IC50 values indicating higher potency .

3. Hepatoprotective Activity

In addition to its anti-diabetic and cytotoxic properties, this compound has shown hepatoprotective effects in animal models subjected to liver toxicity induced by carbon tetrachloride (CCl₄). The following table summarizes the liver function enzyme levels before and after treatment:

Treatment GroupAST (U/L)ALT (U/L)ALP (U/L)
Control (Untreated)120 ± 1090 ± 5150 ± 15
This compound85 ± 860 ± 4100 ± 10

The significant decrease in AST, ALT, and ALP levels indicates that this compound can mitigate liver damage effectively .

The mechanisms underlying the biological activities of this compound are believed to involve modulation of metabolic pathways and cellular signaling processes:

  • Anti-Diabetic Mechanism : this compound may enhance insulin sensitivity or promote glucose uptake in peripheral tissues.
  • Cytotoxic Mechanism : It may induce apoptosis in cancer cells through activation of caspase pathways or inhibition of cell cycle progression.
  • Hepatoprotective Mechanism : It could reduce oxidative stress and inflammation in liver tissues, promoting recovery from toxic damage.

Case Studies

In a case study involving diabetic rats treated with this compound, researchers observed a consistent reduction in hyperglycemia over four weeks of treatment, supporting its role as a potential therapeutic agent in diabetes management . Another study highlighted its effectiveness against various cancer cell lines, suggesting further exploration into its application in oncology .

Q & A

Q. What are the validated analytical techniques for quantifying ethyl pentacosanoate in complex mixtures, and what parameters ensure methodological rigor?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are primary methods for quantification. Validation parameters include linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%). Researchers must calibrate instruments using certified reference standards and account for matrix effects in biological or environmental samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Use NIOSH-approved respirators for vapor protection, nitrile gloves (tested for permeation resistance), and safety goggles compliant with EN 166. Ensure fume hoods with ≥100 ft/min face velocity for ventilation. Acute toxicity (H302, H319) mandates spill kits with inert absorbents (e.g., vermiculite) and emergency eyewash stations .

Q. How should this compound be stored to maintain stability during long-term experiments?

Methodological Answer: Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Stability data gaps (e.g., decomposition temperature) necessitate periodic FT-IR or NMR analysis to monitor structural integrity. Avoid polypropylene containers due to potential leaching .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s acute toxicity classification across regulatory frameworks?

Methodological Answer: Conduct comparative in vitro assays (e.g., OECD TG 439 for skin irritation) alongside in vivo rodent studies (OECD TG 420) to reconcile OSHA Category 4 (oral toxicity) with EU CLP classifications. Use Bayesian meta-analysis to weight conflicting data by study quality (e.g., sample size, blinding) .

Q. What systematic review strategies are effective for synthesizing fragmented data on this compound’s physicochemical properties?

Methodological Answer: Apply PRISMA guidelines with search terms targeting CAS 29030-80-6 across PubMed, SciFinder, and ECHA. Use Covidence for screening, and assess bias via ROBINS-I for non-randomized studies. Address data gaps (e.g., Log Pow) through QSPR modeling or experimental determination .

Q. How should ethical frameworks inform experimental designs given this compound’s potential carcinogenicity?

Methodological Answer: Align with IARC’s precautionary principle by prioritizing in vitro models (e.g., Ames test for mutagenicity) before rodent bioassays. For human cell lines, obtain IRB approval and disclose carcinogenic risks in informed consent. Use PICOT to structure outcomes: Population (in vitro models), Intervention (dose-response), Comparison (negative controls), Outcome (mutagenicity), Time (48–72 hr exposure) .

Q. What methodologies address the lack of data on this compound’s environmental fate and biodegradation?

Methodological Answer: Perform OECD 301F respirometry tests to measure biodegradation in aquatic systems. Use LC-MS/MS to track metabolites and apply fugacity modeling to predict partitioning in soil-water-air matrices. Collaborate with regulatory bodies (e.g., EPA) for cross-validation .

Tables: Key Data and Recommendations

Parameter Current Data Status Recommended Methodology
Acute Oral Toxicity (LD50)Classified Category 4 (OSHA)OECD TG 420 (Fixed Dose Procedure)
Log Pow (Octanol-Water)Not AvailableShake Flask Method (OECD 107)
Environmental PersistenceNo DataOECD 301F Biodegradation Test
Carcinogenicity ClassificationIARC/ACGIH UnlistedTiered Testing (Ames → Rodent Bioassay)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pentacosanoate
Reactant of Route 2
Reactant of Route 2
Ethyl pentacosanoate

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